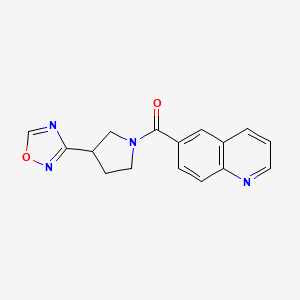

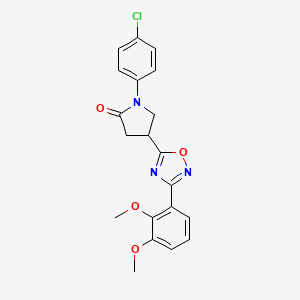

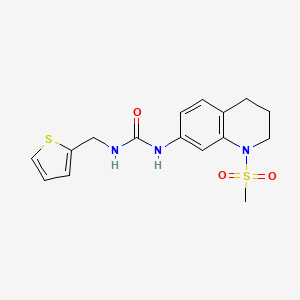

(3-(1,2,4-噁二唑-3-基)吡咯啉-1-基)(喹啉-6-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes leads to the formation of novel 4-(1,2,4-oxadiazol . Another study describes the synthesis of a series of previously unknown 1-[(2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridine-2-yl)prop-2-en-1-ones .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a quinoline ring. Further structural analysis can be performed using techniques such as FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C16H14N4O2) and molecular weight (294.314). More specific properties such as solubility, melting point, and boiling point have not been reported.

科学研究应用

Anticancer Research

Specific Scientific Field

Oncology and cancer research.

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinolin-6-yl)methanone

has demonstrated promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer .

Experimental Procedures

The compound’s cytotoxicity and anti-proliferative effects are typically evaluated using in vitro assays. Researchers culture cancer cells (e.g., MCF-7, PC-3, A549) and treat them with different concentrations of the compound. Cell viability, apoptosis, and cell cycle progression are assessed using techniques like MTT assays, flow cytometry, and Western blotting.

Results and Outcomes

Studies have shown that (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinolin-6-yl)methanone inhibits cancer cell growth, induces apoptosis, and disrupts cell cycle progression. Quantitative data reveal dose-dependent effects, with IC50 values indicating the compound’s potency against specific cancer cell lines.

Antimicrobial Applications

Specific Scientific Field

Microbiology and infectious diseases.

Summary of Application

The compound exhibits antimicrobial activity against both gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes) and gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). It also shows efficacy against fungal pathogens (e.g., Candida albicans, Aspergillus niger) in vitro .

Experimental Procedures

Minimum inhibitory concentration (MIC) assays are commonly used to determine antimicrobial efficacy. Researchers expose bacterial or fungal cultures to varying concentrations of the compound and assess growth inhibition. Broth microdilution methods are employed to quantify MIC values.

Results and Outcomes

The compound demonstrates dose-dependent antimicrobial effects. MIC values provide insights into its potency against specific pathogens. Further studies explore its mechanism of action and potential as a novel antimicrobial agent.

Trypanosomiasis Research

Specific Scientific Field

Parasitology and tropical diseases.

Summary of Application

Researchers have investigated (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinolin-6-yl)methanone as a potential treatment for Trypanosoma cruzi, the causative agent of Chagas disease. Molecular docking studies (using PDB ID: 1U9Q) suggest interactions with the parasite’s cysteine protease cruzain. Cytotoxicity and anti-trypanosomal activity are also evaluated .

未来方向

Future research could focus on further elucidating the biological activities of this compound and similar derivatives, particularly their potential roles in treating diseases such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis . The pharmacokinetic properties of these compounds could also be explored to develop effective drug candidates .

属性

IUPAC Name |

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-quinolin-6-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-16(12-3-4-14-11(8-12)2-1-6-17-14)20-7-5-13(9-20)15-18-10-22-19-15/h1-4,6,8,10,13H,5,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHFLMOBDKXCCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=C(C=C3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinolin-6-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

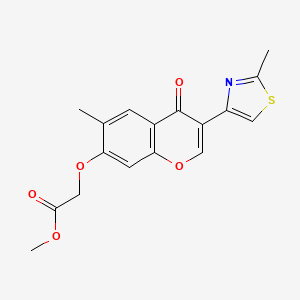

![4-butoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2739810.png)

![2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N,N-dimethylpyrimidin-4-amine](/img/structure/B2739824.png)

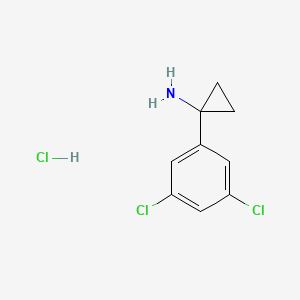

![N-(5-fluoro-2-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2739832.png)